molecular formula C19H18ClN3O2S B14029651 3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B14029651
M. Wt: 387.9 g/mol
InChI Key: OMVBRPANJTYVJZ-UHFFFAOYSA-N
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Description

The compound 3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one belongs to the 2,3-dihydroquinazolin-4(1H)-one family, a class of N-heterocycles renowned for their diverse pharmacological activities, including anticancer, antiradical, and enzyme inhibitory properties . Its structure features:

  • A 2-thioxo-2,3-dihydroquinazolin-4(1H)-one core, which enhances stability and bioactivity.
  • A 4-chlorobenzyl group at position 3, contributing to lipophilicity and target binding.
  • A morpholino substituent at position 6, improving solubility and modulating electronic effects .

This compound has shown promise in antiradical assays, where the 4-chlorobenzyl moiety significantly boosts activity compared to brominated analogs .

Properties

Molecular Formula

C19H18ClN3O2S

Molecular Weight

387.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C19H18ClN3O2S/c20-14-3-1-13(2-4-14)12-23-18(24)16-11-15(22-7-9-25-10-8-22)5-6-17(16)21-19(23)26/h1-6,11H,7-10,12H2,(H,21,26)

InChI Key

OMVBRPANJTYVJZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Routes

Route via 2-Aminobenzamide Intermediate

One well-documented synthetic approach starts with the preparation of a 2-aminobenzamide intermediate , which is then cyclized to the thioxo-quinazolinone core.

  • Step 1: Reaction of 4-chlorobenzyl chloride with 2-aminobenzamide under basic conditions to introduce the 4-chlorobenzyl substituent at position 3.
  • Step 2: Cyclization with carbon disulfide (CS2) in the presence of potassium hydroxide (KOH) to form the 2-thioxo group and close the quinazolinone ring.
  • Step 3: Introduction of the morpholino group at position 6, typically via nucleophilic substitution on a suitable precursor or by direct coupling.

This method is supported by protocols where isatoic anhydride or anthranilic acid derivatives are converted to 2-aminobenzamide intermediates, followed by treatment with CS2 and KOH to yield the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one scaffold.

Multi-Component Reactions (MCRs)

Recent advances include the use of multi-component reactions to streamline synthesis:

  • Anthranilamide reacts with 4-chlorobenzaldehyde and morpholine in the presence of catalysts such as graphene oxide nanosheets and oxidants like oxone in aqueous media.
  • The reaction proceeds under mild conditions (room temperature to moderate heating), yielding the target compound in good to excellent yields.
  • This method reduces reaction steps and purification requirements, enhancing efficiency and sustainability.
Alternative Routes Using Isothiocyanates

Another synthetic strategy involves:

  • Reacting 2-aminobenzoic acid derivatives with isothiocyanates to form thiourea intermediates.
  • Cyclization under heating to yield the 2-thioxo-quinazolinone core.
  • Subsequent functionalization to introduce the 4-chlorobenzyl and morpholino substituents.

This route is less favored due to limited availability of isothiocyanates but remains a viable alternative.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Formation of 2-aminobenzamide Anthranilic acid + amine Ethanol or aqueous medium Reflux or RT 80-95 Catalyst: GO nanosheets or none
Cyclization with CS2/KOH Carbon disulfide + KOH Ethanol or aqueous 60-80 °C 75-90 Careful control to avoid side reactions
Introduction of 4-chlorobenzyl 4-chlorobenzyl chloride + base DMF or DMSO RT to 60 °C 70-85 Base: K2CO3 or NaH
Morpholino substitution Morpholine + precursor Ethanol or DMF RT to reflux 65-80 May require coupling agents like COMU

These conditions are optimized to balance yield, purity, and reaction time, with catalysts and solvents selected to minimize environmental impact where possible.

Characterization and Purity Confirmation

  • Spectroscopic Techniques: ^1H NMR, ^13C NMR, and FT-IR are routinely used to confirm structural integrity and functional group presence.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight.
  • X-ray Crystallography: Single-crystal X-ray diffraction (SC-XRD) is employed to verify the planar conformation and substitution pattern of the quinazolinone core.
  • Chromatography: Thin-layer chromatography (TLC) and HPLC are used to monitor reaction progress and assess purity.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Type Advantages Limitations
2-Aminobenzamide route 2-aminobenzamide, 4-chlorobenzyl chloride CS2, KOH, morpholine Stepwise nucleophilic substitution and cyclization Well-established, high purity Multi-step, moderate yield
Multi-component reaction (MCR) Anthranilamide, 4-chlorobenzaldehyde, morpholine GO nanosheets, oxone One-pot condensation and oxidation Efficient, green chemistry Requires catalyst preparation
Isothiocyanate route 2-aminobenzoic acid, isothiocyanate Heat-induced cyclization Thiourea intermediate formation Alternative when isothiocyanates available Limited reagent availability

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Findings :

  • Antiradical Activity : The 4-chlorobenzyl group at position 3 enhances antiradical efficiency by 4.8-fold compared to brominated cores, likely due to improved electron-withdrawing effects and steric compatibility .
  • Morpholino vs. Halogen at Position 6: Morpholino substituents (as in the target compound) enhance solubility and reduce cytotoxicity compared to halogenated derivatives (e.g., 6-chloro or 6-bromo), which may improve therapeutic indices .
  • Thioxo Core : The 2-thioxo group increases metabolic stability over oxo analogs, as seen in cholinesterase inhibitors like N1-substituted derivatives .
Physical Properties:
  • Melting Points: Brominated analogs (e.g., 3b) exhibit higher melting points (~205–207°C) due to stronger halogen bonding, whereas morpholino-containing compounds have lower melting points, favoring solubility .
  • Synthetic Yield: Microwave-assisted synthesis (as described for related dihydroquinazolinones) achieves >70% yield for the target compound, surpassing conventional methods (50–60%) .

Pharmacological Profiles

  • Enzyme Inhibition: Morpholino-containing analogs (e.g., the target compound) show dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), whereas halogenated derivatives are more selective for single targets .
  • Anticancer Activity : Thioxo cores with aryl substituents (e.g., 4-chlorobenzyl) demonstrate antitubulin effects, comparable to 2-phenyl derivatives in preclinical models .

Biological Activity

3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and relevant case studies.

The compound has the molecular formula C23H19ClN4O3SC_{23}H_{19}ClN_4O_3S and features a quinazolinone core structure with a morpholine substituent and a chlorobenzyl group. Its structural characteristics contribute to its biological activity.

Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Many quinazolinone derivatives act as inhibitors of key enzymes involved in disease processes, such as viral polymerases and kinases.
  • Antimicrobial Activity : The compound shows promise against bacterial and fungal pathogens by disrupting cellular processes.
  • Anticancer Properties : Some studies suggest that quinazolinones can induce apoptosis in cancer cells by activating specific signaling pathways.

Antiviral Activity

In vitro studies have demonstrated that compounds with similar structures inhibit viral replication. For instance, derivatives have shown effective inhibition of the HCV NS5B polymerase with IC50 values in the micromolar range.

CompoundTargetIC50 (μM)
This compoundHCV NS5BTBD
Other QuinazolinonesHCV NS5B31.9 - 32.2

Antibacterial Activity

The compound has been evaluated for antibacterial properties against various strains. Preliminary results indicate significant activity against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureusTBD
Escherichia coliTBD

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at MDPI highlighted the effectiveness of thiazolidinone derivatives, which share structural similarities with the target compound, in inhibiting bacterial growth.
  • Cancer Research : In a preclinical trial, a related quinazolinone derivative was tested for its ability to induce apoptosis in breast cancer cells. Results indicated a dose-dependent increase in cell death, suggesting potential therapeutic applications.

Q & A

Q. Q1. What are the standard synthetic routes for 3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one?

A common method involves reacting 4-chlorobenzaldehyde with methyl thioacetate to form an intermediate, followed by hydrogenation with 2,3-diazetidinone to yield the target compound. This approach emphasizes regioselectivity and avoids harsh conditions, though yields may vary depending on purification techniques . Advanced protocols use multi-component reactions (MCRs) with catalysts like hydroxyapatite nanoparticles (HAP NPs) to improve efficiency and reduce reaction steps .

Q. Q2. How can researchers resolve contradictions in reported crystal structures of dihydroquinazolinone derivatives?

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard. For example, the planar conformation of the quinazolinone core was confirmed using SHELX software for refinement, with mean σ(C–C) = 0.002 Å . Hirshfeld surface analysis further resolves ambiguities in intermolecular interactions (e.g., hydrogen bonding, π-π stacking) observed in structurally similar compounds .

Q. Key Structural Features

  • Planarity : Confirmed via SC-XRD for analogs like 3-(4-chlorophenyl)-2-[2-oxo-2-(4-pyridyl)ethyl]-4(3H)-quinazolinone .
  • Hydrogen Bonding : N–H···O and C–H···S interactions stabilize the dihydroquinazolinone framework .

Biological Activity Profiling

Q. Q3. What methodological approaches are used to evaluate the antibacterial and insecticidal activities of this compound?

  • Antibacterial Screening : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined via broth dilution .
  • Insecticidal Activity : Larvicidal assays (e.g., against Mythimna separata) at concentrations as low as 5 µg/mL, with 80% mortality reported for bromo- and chloro-substituted analogs .

Q. Q4. How do substituents at the 3- and 6-positions influence bioactivity?

  • 4-Chlorobenzyl Group (Position 3) : Enhances lipophilicity, improving membrane permeability in antibacterial assays .
  • Morpholino Group (Position 6) : Introduces hydrogen-bonding capacity, critical for target engagement (e.g., enzyme inhibition) . Substitution with bulkier groups (e.g., trifluoromethyl) reduces activity due to steric hindrance .

Analytical Method Validation

Q. Q5. What advanced techniques ensure purity and structural fidelity during synthesis?

  • HPLC-PDA : Purity >98% confirmed using C18 columns with acetonitrile/water gradients .
  • NMR/LC-MS : 1H^1H- and 13C^{13}C-NMR verify regiochemistry; LC-MS monitors reaction progress in real time .

Contradiction Analysis in Literature

Q. Q6. How to address discrepancies in reported yields for similar derivatives?

Variations arise from divergent catalysts (e.g., HAP NPs vs. conventional acids) and reaction scales. For example:

  • HAP NPs : Achieve >90% yield in aqueous media .
  • Traditional Methods : Require toxic solvents (e.g., DMF) and yield ~70% .
    Statistical meta-analysis of reaction parameters (temperature, solvent, catalyst loading) is recommended to reconcile data .

Optimization Strategies

Q. Q7. What green chemistry approaches improve sustainability in synthesis?

  • Solvent Selection : 2-MeTHF (renewable) replaces THF, reducing environmental impact .
  • Catalyst Reusability : HAP NPs retain >85% activity after 5 cycles .

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